Sundaicumone A

Description

Sundaicumone A is a flavonol derivative isolated from the leaves of Calophyllum sundaicum, a plant species within the genus Calophyllum (Clusiaceae family) . Structurally, it is characterized by a 3-propylpropanoyl group attached to its flavonol backbone, distinguishing it from other flavonoid derivatives in the same genus. This compound is part of a broader class of secondary metabolites in Calophyllum species, which are renowned for their diverse bioactivities, including antiviral, cytotoxic, and anti-inflammatory properties . This compound (compound 131) and its analog Sundaicumone B (compound 132) were first reported in phytochemical studies focusing on bioactive constituents of tropical plants .

Properties

Molecular Formula |

C32H50O9 |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

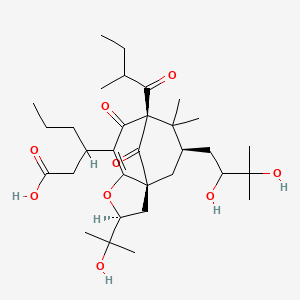

3-[(1S,3S,8S,10R)-10-(2,3-dihydroxy-3-methylbutyl)-3-(2-hydroxypropan-2-yl)-9,9-dimethyl-8-(2-methylbutanoyl)-7,12-dioxo-4-oxatricyclo[6.3.1.01,5]dodec-5-en-6-yl]hexanoic acid |

InChI |

InChI=1S/C32H50O9/c1-10-12-18(13-22(34)35)23-25(37)32(24(36)17(3)11-2)27(38)31(16-21(30(8,9)40)41-26(23)31)15-19(28(32,4)5)14-20(33)29(6,7)39/h17-21,33,39-40H,10-16H2,1-9H3,(H,34,35)/t17?,18?,19-,20?,21-,31-,32-/m0/s1 |

InChI Key |

YSPKJELXBZCMBB-WVXYZUOBSA-N |

Isomeric SMILES |

CCCC(CC(=O)O)C1=C2[C@]3(C[C@@H](C([C@@](C1=O)(C3=O)C(=O)C(C)CC)(C)C)CC(C(C)(C)O)O)C[C@H](O2)C(C)(C)O |

Canonical SMILES |

CCCC(CC(=O)O)C1=C2C3(CC(C(C(C1=O)(C3=O)C(=O)C(C)CC)(C)C)CC(C(C)(C)O)O)CC(O2)C(C)(C)O |

Synonyms |

sundaicumone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Sundaicumone A shares structural and functional similarities with several flavonoid and terpenoid derivatives isolated from Calophyllum species. Below is a detailed comparison with key analogs:

Structural Comparison

Key Observations :

- This compound and Enervosanone both belong to the flavonol class but differ in substituents: this compound’s 3-propylpropanoyl group contrasts with Enervosanone’s oxepin ring .

- Unlike glycosides such as Myricetin-7-glucoside and Calophymembranside C , this compound lacks sugar moieties, which may influence its bioavailability and bioactivity .

Functional Comparison

Key Observations :

- While this compound exhibits cytotoxic and antimicrobial activities, its mechanism remains less defined compared to well-studied analogs like Calanolides, which target HIV reverse transcriptase .

- Soulattrone A and Inophyllum B demonstrate specificity against malaria parasites and cancer cells, respectively, highlighting functional diversity within the genus .

Pharmacological Potential

- Structural Novelty: The 3-propylpropanoyl group in this compound is rare among Calophyllum flavonols, suggesting unique interactions with biological targets .

Q & A

Q. How can researchers ensure reproducibility when replicating this compound studies from literature?

- Methodological Answer : Request raw data/code from original authors via repositories (e.g., Zenodo, Figshare). Replicate experiments using identical reagents (e.g., Sigma-Aldlot batch numbers) and equipment calibration. Document deviations in a lab notebook with version-controlled metadata .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.